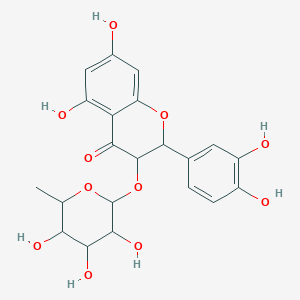

Isoastilbin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

新异阿斯替宾是一种黄酮类化合物,具体而言是阿斯替宾的立体异构体。它天然存在于多种植物中,包括光叶菝葜的根茎。 该化合物以其显著的生物活性而闻名,包括抗氧化、抗炎和抗痛风特性 .

准备方法

合成路线和反应条件: 新异阿斯替宾可以通过阿斯替宾的异构化合成。 该过程涉及使用高速逆流色谱和高效离心色谱分离和纯化化合物 . 反应条件通常包括使用甲醇作为溶剂,以及特定的温度和压力设置,以实现最佳产量。

工业生产方法: 在工业环境中,新异阿斯替宾的制备涉及提取光叶菝葜根茎,然后进行纯化过程,如煮沸、蒸汽处理和干燥。 这些方法有助于提高最终产品中的新异阿斯替宾含量 .

化学反应分析

反应类型: 新异阿斯替宾经历各种化学反应,包括:

氧化: 它表现出强抗氧化活性,涉及清除自由基,如DPPH和ABTS+.

还原: 该化合物可以在特定条件下还原以形成其他衍生物。

取代: 新异阿斯替宾可以参与取代反应,特别是在特定试剂存在的情况下。

常用试剂和条件:

氧化: 常用试剂包括DPPH和ABTS+自由基,反应通常在室温下进行.

还原: 可以在受控条件下使用硼氢化钠等还原剂。

取代: 根据所需产物,可以在取代反应中使用各种亲核试剂。

科学研究应用

Neuroprotective Effects

Isoastilbin has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

- Alzheimer's Disease : Research indicates that this compound exerts protective effects against Alzheimer's disease by reducing oxidative stress and apoptosis in neuronal cells. In a study using a mouse model of Alzheimer's, this compound treatment improved cognitive functions and reduced the deposition of amyloid beta and phosphorylated tau proteins in the brain. It was found to enhance the expression of neuroprotective factors such as superoxide dismutase and catalase, while decreasing pro-apoptotic proteins like Bax .

- Cerebral Ischemia-Reperfusion Injury : this compound has shown promise in protecting against neuronal apoptosis following cerebral ischemia-reperfusion injury. In a rat model, administration of this compound reduced infarction size and improved neurological function scores. It also upregulated SIRT1/3/6 protein expression, which is crucial for cellular survival under stress conditions .

Antioxidative Properties

This compound is recognized for its potent antioxidative capabilities, making it a candidate for various therapeutic applications.

- Oxidative Stress Reduction : Studies have demonstrated that this compound can significantly reduce oxidative stress markers such as malondialdehyde while enhancing antioxidant enzyme activities (catalase, superoxide dismutase) in various models of oxidative damage . This suggests its potential utility in treating conditions characterized by oxidative stress.

Metabolic Disorders

Emerging research suggests that this compound may also play a role in managing metabolic disorders.

- Diabetes Management : this compound has been implicated in the modulation of metabolic pathways associated with diabetes. It has been shown to improve glucose uptake and fatty acid oxidation, potentially through the activation of AMPK and PPAR pathways. These actions contribute to improved metabolic homeostasis and may offer novel treatment strategies for diabetes-related complications .

Data Summary Table

Case Study 1: this compound in Alzheimer's Disease

In a controlled study involving Alzheimer's mouse models, this compound was administered over a 28-day period. The results indicated significant improvements in memory retention tests and reductions in neuroinflammatory markers, reinforcing its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: this compound for Cerebral Ischemia

A recent experiment involved inducing ischemic conditions in rats followed by treatment with this compound. The findings showed a marked decrease in infarct size and an increase in survival rates post-treatment, highlighting its protective role against ischemic brain injury .

作用机制

新异阿斯替宾通过几个分子靶点和途径发挥其作用:

相似化合物的比较

新异阿斯替宾是阿斯替宾的四种立体异构体之一,其他三种是阿斯替宾、新阿斯替宾和异阿斯替宾 . 这些化合物具有相似的结构,但在空间构型上有所不同,导致其生物活性有所差异:

阿斯替宾: 以其免疫抑制和抗炎特性而闻名。

新阿斯替宾: 表现出类似的抗氧化活性,但具有不同的生物利用度和稳定性特征。

异阿斯替宾: 显示出强抗氧化活性,通常与新异阿斯替宾相比.

生物活性

Isoastilbin (IAB) is a dihydroflavonol glycoside compound primarily found in various plants, including Rhizoma Smilacis glabrae and Astragalus membranaceus. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, antioxidative properties, and potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD) and ischemic brain injury.

This compound exhibits several biological activities through various mechanisms:

- Antioxidative Activity : IAB has been shown to significantly reduce oxidative stress by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In studies involving neuronal cells, IAB treatment resulted in decreased levels of reactive oxygen species (ROS) and improved mitochondrial function, which is crucial for neuronal survival .

- Anti-Apoptotic Effects : this compound protects against apoptosis in neuronal cells. In an experimental model of Alzheimer's disease, IAB reduced apoptosis rates by inhibiting caspase-3 activity and regulating pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein levels. This suggests that IAB can enhance cell viability under stress conditions .

- Neuroprotection in Alzheimer's Disease : In a mouse model of AD, this compound treatment improved cognitive functions as evidenced by behavioral tests such as the Morris water maze. It reduced amyloid β deposition and phosphorylated Tau levels in the brain, indicating its potential as a therapeutic agent for AD .

Research Findings

The following table summarizes key findings from recent studies on this compound's biological activities:

Case Studies

Recent case studies have highlighted the clinical relevance of this compound:

- Neuroprotection in Ischemia : A study demonstrated that this compound significantly reduced neuronal apoptosis and oxidative stress in a rat model of cerebral ischemia-reperfusion injury. The treatment led to enhanced expression of SIRT proteins, which are known to play a role in cellular stress responses .

- Cognitive Improvement in AD Models : Another investigation focused on the cognitive-enhancing effects of this compound in transgenic mice with AD-like symptoms. The results indicated significant improvements in memory tasks, suggesting that this compound may offer a novel approach for managing cognitive decline associated with neurodegenerative diseases .

属性

CAS 编号 |

54141-72-9 |

|---|---|

分子式 |

C21H22O11 |

分子量 |

450.4 g/mol |

IUPAC 名称 |

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |

InChI 键 |

ZROGCCBNZBKLEL-XEXNSLJOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Key on ui other cas no. |

54141-72-9 |

Pictograms |

Environmental Hazard |

同义词 |

(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。